molecular formula C18H21NO4 B4395495 3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide

3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B4395495
M. Wt: 315.4 g/mol
InChI Key: XJYUARBXNQRWGB-UHFFFAOYSA-N
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Description

3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide is an organic compound characterized by the presence of a phenyl group and a trimethoxyphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with phenylacetic acid under specific conditions. The reaction proceeds through a condensation mechanism, followed by amide formation. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and trimethoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit tubulin polymerization, thereby disrupting cell division and exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxyphenylacetonitrile
  • 3,4,5-trimethoxybenzaldehyde
  • 3,4,5-trimethoxyphenylacetic acid

Uniqueness

3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both phenyl and trimethoxyphenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

3-phenyl-N-(3,4,5-trimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-15-11-14(12-16(22-2)18(15)23-3)19-17(20)10-9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYUARBXNQRWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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